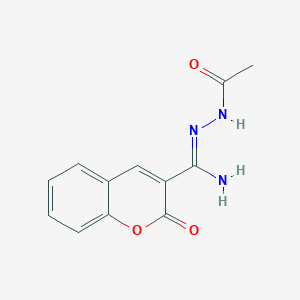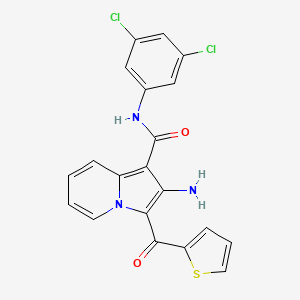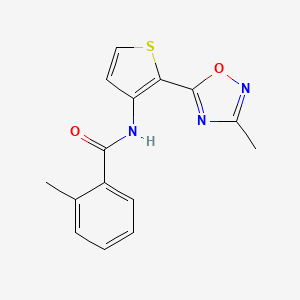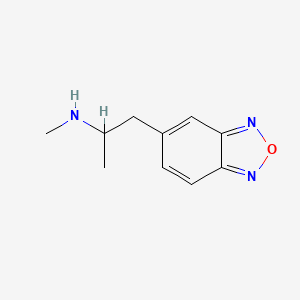
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide, also known as ACCH, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, this compound has been used to synthesize nanomaterials with unique properties. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.
Mécanisme D'action
The mechanism of action of (Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in cell proliferation. Additionally, this compound has been shown to interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. Additionally, this compound has been shown to have antiviral properties against certain viruses. In vivo studies have shown that this compound has anti-inflammatory effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a wide range of potential applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on (Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide. One potential direction is to further explore its anticancer properties and develop this compound-based drugs for cancer treatment. Another potential direction is to investigate its potential as a fluorescent probe for the detection of heavy metal ions in the environment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Méthodes De Synthèse
(Z)-N'-acetyl-2-oxo-2H-chromene-3-carbohydrazonamide is synthesized using a simple and efficient method. The starting material is 2-hydroxyacetophenone, which is reacted with hydrazine hydrate to form 2-hydrazinoacetophenone. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)14-15-11(13)9-6-8-4-2-3-5-10(8)18-12(9)17/h2-6H,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZJROUDCWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC2=CC=CC=C2OC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(/C1=CC2=CC=CC=C2OC1=O)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)


![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2709466.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)

